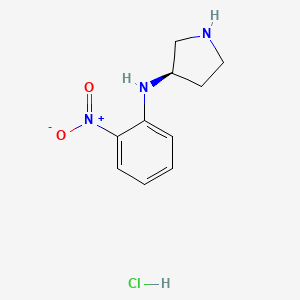
(R)-N-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “®-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride” is similar to the one you’re asking about . It’s a chemical with the molecular formula C10H13ClFN3O2 .
Molecular Structure Analysis
The molecular structure of a similar compound, “®-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride”, has been reported . The molecular weight is 261.68 .Aplicaciones Científicas De Investigación
Resolution of Enantiomers
One significant application involves the resolution of enantiomers of amines and alcohols through derivatization with optically active tagging reagents, followed by high-performance liquid chromatography (HPLC). A study demonstrated the use of novel fluorescent chiral reagents for this purpose, highlighting the importance of such compounds in analytical chemistry for enantiomeric resolution, crucial in pharmaceutical research and development (Toyo’oka et al., 1994).
Insight into Reaction Mechanisms
Research has also provided insight into the mechanism of multi-component condensation reactions involving primary amines, which are pivotal in synthesizing compounds with potential applications in various fields such as antibacterial, anticancer, and antiparasitic activities. A study utilizing p-nitroaniline, a compound structurally related to nitrophenylpyrrolidines, helped elucidate the reaction mechanism of aminomethylenebisphosphonates synthesis (Dabrowska et al., 2009).
Synthesis and Characterization of Novel Compounds
Nitrophenylpyrrolidine derivatives are also explored in the synthesis of novel compounds, such as in the preparation of organosoluble, thermal stable, and hydrophobic polyimides. These materials are of interest for their potential applications in the electronics and aerospace industries due to their exceptional thermal stability and solubility properties (Huang et al., 2017).
Biological Activity Studies
In the realm of biochemistry and pharmacology, similar compounds are investigated for their biological activities. For instance, the evaluation of Schiff’s bases and azetidinones derived from isonocotinyl hydrazone has shown potential antidepressant and nootropic effects, suggesting the therapeutic potential of nitrophenylpyrrolidine derivatives in CNS disorders (Thomas et al., 2016).
Application in Material Science
Furthermore, research into the electronic and structural characteristics of nitro-substituted pyrrolidine derivatives has implications for material science, particularly in the development of high-spin molecules and magnetic materials. Studies on nitronyl nitroxides and their oxidation products have contributed to understanding the properties needed for advanced magnetometry applications (Kolanji & Baumgarten, 2019).
Safety and Hazards
Propiedades
IUPAC Name |
(3R)-N-(2-nitrophenyl)pyrrolidin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2.ClH/c14-13(15)10-4-2-1-3-9(10)12-8-5-6-11-7-8;/h1-4,8,11-12H,5-7H2;1H/t8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWCOMBVUIEGMO-DDWIOCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=CC=CC=C2[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1NC2=CC=CC=C2[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

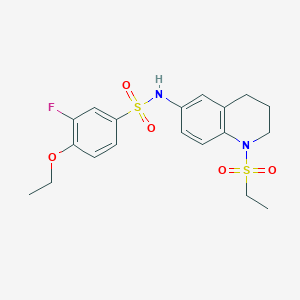
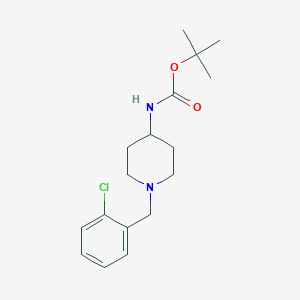

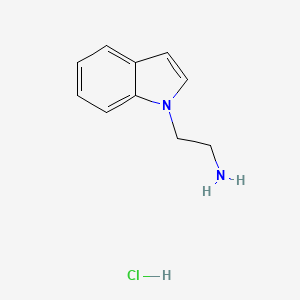

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-fluoro-3-methylphenyl)propanamide](/img/structure/B2825005.png)
![(E)-3-chloro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2825007.png)


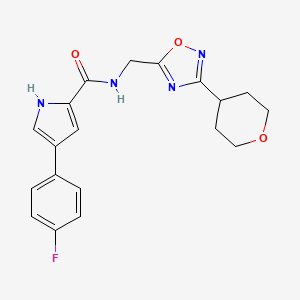
![methyl 7-amino-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2825011.png)
![N-(3,4-difluorophenyl)-N-(2-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2825012.png)
![(2E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2825014.png)
